molecular formula C22H19NO2 B14179802 2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole CAS No. 857380-34-8

2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole

Katalognummer: B14179802
CAS-Nummer: 857380-34-8
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: YKDHLTCYMRHUOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyphenoxy group attached to a phenyl ring, which is further connected to a methylated indole structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenol with 2-bromophenylboronic acid in the presence of a palladium catalyst to form 2-(4-methoxyphenoxy)phenylboronic acid. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 1-methylindole to yield the desired compound .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring or other reducible functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and indole structure, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

857380-34-8

Molekularformel

C22H19NO2

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-[2-(4-methoxyphenoxy)phenyl]-1-methylindole

InChI

InChI=1S/C22H19NO2/c1-23-20-9-5-3-7-16(20)15-21(23)19-8-4-6-10-22(19)25-18-13-11-17(24-2)12-14-18/h3-15H,1-2H3

InChI-Schlüssel

YKDHLTCYMRHUOE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.